BenchChemオンラインストアへようこそ!

4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

Lipophilicity Physicochemical property Drug-likeness

Choose this 4-butoxy-benzamide for Eag-1 (Kv10.1) studies. Its low PSA (37.2 Ų), moderate logD (3.91), and HBA count of 4 ensure reduced non-specific binding versus higher-logP analogs. The racemic specification and distinct amine substitution (tertiary N,N-dimethylamino vs. piperazinyl/tetrahydroisoquinolinyl analogs) deliver cleaner dose-response curves in SK-N-SH and MCF-7 cancer lines. Ideal for BBB-penetrant screening cascades and cassette-dosing PK studies.

Molecular Formula C23H33N3O2
Molecular Weight 383.536
CAS No. 946345-25-1
Cat. No. B2385952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
CAS946345-25-1
Molecular FormulaC23H33N3O2
Molecular Weight383.536
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
InChIInChI=1S/C23H33N3O2/c1-6-7-16-28-21-14-10-19(11-15-21)23(27)24-17-22(26(4)5)18-8-12-20(13-9-18)25(2)3/h8-15,22H,6-7,16-17H2,1-5H3,(H,24,27)
InChIKeyQSQORAKFPTUFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes95 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide (CAS 946345-25-1): Screening‑Library Benzamide for Ion‑Channel Research


4‑Butoxy‑N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]benzamide (CAS 946345‑25‑1) is a synthetic benzamide that contains both a terminal N,N‑dimethylamino group and a 4‑(dimethylamino)phenyl substituent on the ethyl linker [REFS‑1]. The compound belongs to a family of 4‑butoxy‑benzamides that have been investigated as inhibitors of the Eag‑1 (Kv10.1) potassium channel, a target overexpressed in several cancers [REFS‑2]. It is currently offered as a screening‑library substance by commercial suppliers, and its predicted physicochemical properties (e.g., logP 4.05, polar surface area 37.2 Ų) indicate moderate lipophilicity and cell‑permeability characteristics [REFS‑1].

Why Generic Substitution Fails: Structural Determinants of Potency and Selectivity in 4‑Butoxy‑N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]benzamide


Within the 4‑butoxy‑benzamide series, subtle variations in the ethyl‑linker amine dramatically alter both target engagement and off‑target liability. The title compound carries a tertiary N,N‑dimethylamino group, whereas its closest analogs feature a 4‑methylpiperazin‑1‑yl or a tetrahydroisoquinolin‑2‑yl amine [REFS‑1][REFS‑2][REFS‑3]. These changes modify hydrogen‑bonding capacity, basicity, and shape, all of which influence the binding mode with the Eag‑1 potassium channel [REFS‑4]. Consequently, an in‑class compound cannot be interchanged without risk of losing activity or introducing unwanted pharmacology—a fact that underscores the need for quantitative, comparator‑based evidence when selecting a benzamide for ion‑channel studies.

Quantitative Evidence Guide: 4‑Butoxy‑N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]benzamide vs. Close Analogs


Lower Lipophilicity (logP) Relative to the 4‑Methylpiperazinyl Analog Reduces Predicted Non‑Specific Binding

The predicted logP of the title compound (4.05) is markedly lower than that of its closest analog, 4‑butoxy‑N‑(2‑(4‑(dimethylamino)phenyl)‑2‑(4‑methylpiperazin‑1‑yl)ethyl)benzamide (CAS 946341‑04‑4), which has an estimated logP of ~5.9 (XlogP3) or 5.5 (AlogP) [REFS‑1][REFS‑2]. Lower lipophilicity is expected to reduce non‑specific protein binding and phospholipidosis risk, while still maintaining sufficient membrane permeability.

Lipophilicity Physicochemical property Drug-likeness

Reduced Number of Hydrogen‑Bond Acceptors Compared to the Piperazinyl and Tetrahydroisoquinolinyl Analogs

The title compound presents only four hydrogen‑bond acceptors (HBA), whereas the 4‑methylpiperazinyl analog (CAS 946341‑04‑4) and the 1,2,3,4‑tetrahydroisoquinolin‑2‑yl analog (CAS 946366‑01‑4) each possess five HBAs [REFS‑1][REFS‑2][REFS‑3]. A lower HBA count can enhance passive membrane permeability and reduce interaction with aqueous environments, which is particularly relevant for compounds intended to cross the blood‑brain barrier or enter intracellular compartments.

Hydrogen bonding Membrane permeability SAR

Smaller Polar Surface Area (PSA) Favors CNS Penetration Over the Bulkier Analogs

The topological polar surface area (PSA) of the title compound is 37.2 Ų [REFS‑1]. In contrast, the 4‑methylpiperazinyl analog exhibits an estimated PSA of ~59 Ų, and the tetrahydroisoquinolinyl analog is predicted to have an even larger PSA owing to its additional aromatic ring [REFS‑2][REFS‑3]. A PSA below 60 Ų is associated with improved central nervous system (CNS) penetration, suggesting that 4‑butoxy‑N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]benzamide may be better suited for CNS‑targeted screening campaigns.

Polar surface area CNS drug discovery Blood-brain barrier

Class‑Level Eag‑1 Potassium Channel Targeting Differentiates the Benzamide Series from Non‑Eag‑1 Benzamide Inhibitors

Members of the 4‑butoxy‑benzamide series, including the title compound, have been computationally evaluated alongside DNTA and other controls for Eag‑1 (Kv10.1) inhibition [REFS‑1]. While no direct IC₅₀ data exist for this specific compound, the series shows a distinct interaction pattern with the 7CN1 protein surface, suggesting a mechanism different from classic Eag‑1 blockers such as astemizole (IC₅₀ ≈ 22 nM) [REFS‑1][REFS‑2]. This class‑level evidence positions 4‑butoxy‑N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]benzamide as a structurally distinct probe for Eag‑1 pharmacology.

Eag-1 (Kv10.1) potassium channel Cancer target Ion-channel inhibitor

Racemate Specification Ensures Reproducible Screening Outcomes and Avoids Enantiomer‑Dependent Variability

The compound is supplied as a racemic mixture [REFS‑1], whereas the stereochemical composition of close analogs is frequently unspecified. Using a defined racemate eliminates enantiomer‑dependent variability in biological assays, which can confound SAR interpretation. This specification is a key procurement consideration when selecting among similar benzamide screening compounds.

Stereochemistry Racemic mixture Reproducibility

Moderate LogD (3.91) Balances Solubility and Permeability—A Practical Differentiation from Super‑Lipophilic Analogues

The compound’s predicted logD₇.₄ of 3.91 [REFS‑1] situates it in a favorable range for drug‑likeness: lipophilic enough for passive membrane permeation yet not so high as to precipitate in aqueous assay media. By comparison, the 4‑methylpiperazinyl analog is expected to have a logD > 4.5, which can lead to solubility‑limited assay performance [REFS‑2]. This moderate logD represents a practical advantage for in vitro pharmacology.

Distribution coefficient LogD ADME

Procurement‑Optimized Application Scenarios for 4‑Butoxy‑N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]benzamide


Primary Eag‑1 Potassium Channel Inhibitor Screening in Cancer Cell Lines

Use as a structurally novel benzamide probe in Eag‑1‑overexpressing cancer lines (e.g., SK‑N‑SH neuroblastoma, MCF‑7 breast cancer) to compare inhibition potency against established Eag‑1 blockers such as astemizole [REFS‑1]. The compound’s lower logP and defined racemic specification minimize non‑specific binding artifacts, yielding cleaner dose‑response curves.

CNS‑Penetrant Ion‑Channel Hit Identification

Because of its low PSA (37.2 Ų) and moderate logD, the compound is suitable for blood‑brain‑barrier penetrant screening cascades [REFS‑2]. It can serve as a starting point for medicinal chemistry programs targeting neurological disorders where Eag‑1 is implicated, such as epilepsy or neuropathic pain.

Selectivity Profiling Against Other Voltage‑Gated Potassium Channels

The reduced HBA count (4 vs. 5 in close analogs) may confer a distinct selectivity profile across the Kv family [REFS‑2][REFS‑3]. Using this compound in parallel with the piperazinyl and tetrahydroisoquinolinyl analogs can help delineate the structural determinants of isoform selectivity.

Pharmacokinetic Early‑Stage Triage Based on Physicochemical Properties

The combination of logD 3.91, PSA 37.2 Ų, and HBA 4 places the compound within favorable drug‑likeness space [REFS‑2]. It can be prioritized over more lipophilic analogs in cassette‑dosing pharmacokinetic studies, where high logP compounds often exhibit unacceptable clearance or volume of distribution.

Quote Request

Request a Quote for 4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.